molecular formula C9H18O3 B14370486 Cycloheptanol, 2,2-dimethoxy- CAS No. 90054-92-5

Cycloheptanol, 2,2-dimethoxy-

Cat. No.: B14370486
CAS No.: 90054-92-5
M. Wt: 174.24 g/mol
InChI Key: YQAYPHZDPJKLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptanol, 2,2-dimethoxy- is an organic compound characterized by a seven-membered ring structure with two methoxy groups attached to the second carbon atom. This compound is a derivative of cycloheptanol, which is a cyclic alcohol. The presence of the methoxy groups significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptanol, 2,2-dimethoxy- typically involves the reaction of cycloheptanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the dimethoxy derivative. The general reaction can be summarized as follows: [ \text{Cycloheptanone} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Cycloheptanol, 2,2-dimethoxy-} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of Cycloheptanol, 2,2-dimethoxy- can be optimized by using continuous flow reactors and high-efficiency distillation techniques to separate the product from the reaction mixture. The use of molecular sieves to remove water and drive the reaction to completion is also common.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanol, 2,2-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cycloheptanone, with the methoxy groups remaining intact.

    Reduction: Reduction reactions can convert the compound back to cycloheptanol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.

Major Products Formed

    Oxidation: Cycloheptanone

    Reduction: Cycloheptanol

    Substitution: Various substituted cycloheptanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptanol, 2,2-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Cycloheptanol, 2,2-dimethoxy- involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: The parent compound without methoxy groups.

    Cyclohexanol: A six-membered ring analog.

    Cyclooctanol: An eight-membered ring analog.

Uniqueness

Cycloheptanol, 2,2-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

90054-92-5

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2,2-dimethoxycycloheptan-1-ol

InChI

InChI=1S/C9H18O3/c1-11-9(12-2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3

InChI Key

YQAYPHZDPJKLCZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCCC1O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.